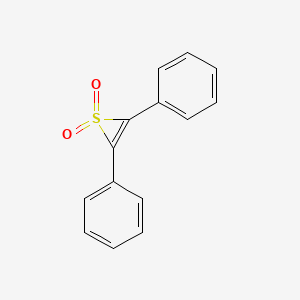

2,3-Diphenylthiirene 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenylthiirene 1,1-dioxide typically involves the oxidation of diphenylthiirene. One common method is the reaction of diphenylthiirene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Diphenylthiirene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert this compound back to its parent thiirene compound.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Peracids like m-CPBA are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Diphenylthiirene.

Substitution: Substituted thiirene dioxides.

Applications De Recherche Scientifique

Synthetic Chemistry

2,3-Diphenylthiirene 1,1-dioxide serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to participate in cycloaddition reactions allows for the development of new materials with tailored properties.

| Reaction Type | Example | Outcome |

|---|---|---|

| Cycloaddition | Reaction with dienes | Formation of new cyclic compounds |

| Nucleophilic Substitution | Reaction with nucleophiles | Generation of functionalized products |

| Thermal Decomposition | Heating under controlled conditions | Formation of thiirenium ions |

Research into the biological applications of this compound is emerging. Similar compounds have demonstrated potential as:

- Antimicrobial Agents : Compounds in this class are being investigated for their ability to inhibit bacterial growth.

- Anticancer Properties : Preliminary studies suggest that derivatives may have activity against cancer cell lines.

Case studies have shown that modifications to the thiirene structure can enhance biological activity. For instance, derivatives with specific substituents have been tested for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.

- Dyes and Pigments : Its stability and reactivity allow it to be used in the production of dyes with specific color properties.

Case Study 1: Antimicrobial Activity

A study examined various derivatives of thiirene compounds against common bacterial strains. Results indicated that certain modifications led to significant antibacterial activity compared to standard antibiotics.

Case Study 2: Material Development

Research focused on incorporating this compound into polymer composites. The resulting materials exhibited improved mechanical properties and thermal stability, making them suitable for high-performance applications.

Mécanisme D'action

The mechanism of action of 2,3-Diphenylthiirene 1,1-dioxide involves its ability to undergo various chemical transformations. Its molecular targets and pathways are primarily related to its reactivity at the sulfur atom, which can form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological systems to interact with biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiirane dioxide: A simpler analog with similar reactivity but fewer applications.

Diphenyl sulfone: Shares the sulfone functional group but lacks the thiirene ring structure.

Dioxins and furans: Structurally different but share some chemical reactivity due to the presence of oxygen and sulfur atoms.

Uniqueness

2,3-Diphenylthiirene 1,1-dioxide is unique due to its combination of a thiirene ring and a sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Propriétés

Numéro CAS |

5162-99-2 |

|---|---|

Formule moléculaire |

C14H10O2S |

Poids moléculaire |

242.29 g/mol |

Nom IUPAC |

2,3-diphenylthiirene 1,1-dioxide |

InChI |

InChI=1S/C14H10O2S/c15-17(16)13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H |

Clé InChI |

FVDCQEMOBAKISG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |

Key on ui other cas no. |

5162-99-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.